5-Propyloctanoic acid
Overview
Description
5-Propyloctanoic acid: is an organic compound with the molecular formula C11H22O2 . It is a carboxylic acid with a long aliphatic chain, making it a member of the fatty acid family. This compound is characterized by its unique structure, which includes a propyl group attached to the fifth carbon of an octanoic acid chain. It is commonly used in various chemical and industrial applications due to its distinct properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Propyloctanoic acid can be achieved through several methods. One common approach involves the reduction of (2S)-2-(2-propynyl) octanoic acid or (2S)-2-(2-propenyl) octanoic acid using platinum on carbon as a catalyst . This method ensures high optical purity, which is crucial for pharmaceutical applications.
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of precursor compounds under controlled conditions. The use of platinum on carbon as a catalyst is preferred due to its efficiency in promoting the reduction reaction without significant isomerization .
Chemical Reactions Analysis
Types of Reactions
5-Propyloctanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the carboxylic acid group to other functional groups such as aldehydes or ketones.
Reduction: The carboxylic acid group can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms in the aliphatic chain can be substituted with halogens or other functional groups through halogenation or other substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Aldehydes, ketones, and carboxylic acids.
Reduction: Primary alcohols.
Substitution: Halogenated alkanes and other substituted derivatives.
Scientific Research Applications
5-Propyloctanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its role in metabolic pathways.
Medicine: Due to its high optical purity, it is used in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Industry: It is utilized in the production of specialty chemicals, lubricants, and surfactants
Mechanism of Action
The mechanism of action of 5-Propyloctanoic acid involves its interaction with specific molecular targets and pathways. As a fatty acid, it can be incorporated into lipid membranes, affecting membrane fluidity and function. Additionally, it may act as a ligand for certain receptors or enzymes, modulating their activity and influencing various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Octanoic acid: A shorter-chain fatty acid with similar chemical properties but lacking the propyl group.
Propyl octanoate: An ester derivative of octanoic acid with a propyl group attached to the oxygen atom instead of the carbon chain.
Uniqueness
5-Propyloctanoic acid is unique due to its specific structure, which combines the properties of both octanoic acid and propyl groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various applications.
Properties
IUPAC Name |
5-propyloctanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2/c1-3-6-10(7-4-2)8-5-9-11(12)13/h10H,3-9H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDLIFNEEFIUSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10613807 | |
Record name | 5-Propyloctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10613807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58086-51-4 | |
Record name | 5-Propyloctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10613807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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